chemical structure of 4-(phenylsulfonyl)benzyl bromide
chemical structure of 4-(phenylsulfonyl)benzyl bromide
The following technical guide details the chemical structure, synthesis, and application of 4-(phenylsulfonyl)benzyl bromide , a specialized intermediate in medicinal chemistry.
Structure, Synthesis, and Reactivity Profile
Executive Summary
4-(Phenylsulfonyl)benzyl bromide (Systematic name: 1-(bromomethyl)-4-(phenylsulfonyl)benzene) is a bifunctional building block used primarily in the design of proteolysis targeting chimeras (PROTACs), covalent enzyme inhibitors, and crystalline molecular scaffolds.
Structurally, it combines a highly reactive alkylating agent (benzyl bromide) with a rigid, electron-withdrawing diphenyl sulfone moiety. This unique electronic push-pull system makes the benzylic carbon significantly more electrophilic than standard benzyl bromide, while the sulfone group provides metabolic stability and hydrogen-bonding potential in active sites.
| Property | Data |
| Systematic Name | 1-(bromomethyl)-4-(phenylsulfonyl)benzene |
| Molecular Formula | |
| Molecular Weight | 311.20 g/mol |
| Precursor CAS | 640-58-4 (4-Methyldiphenyl sulfone) |
| Primary Reactivity | |
| Physical State | White to off-white crystalline solid |
Structural Analysis & Electronic Properties
The Sulfone Effect
The core feature of this molecule is the para-substituted phenylsulfonyl group (
-
Electronic Consequence: The sulfone pulls electron density away from the benzene ring, which in turn pulls density from the benzylic carbon.
-
Reactivity Implication: The benzylic carbon becomes highly electron-deficient (harder electrophile). Compared to unsubstituted benzyl bromide, 4-(phenylsulfonyl)benzyl bromide reacts faster with nucleophiles (amines, thiols) but is also more susceptible to hydrolysis if stored improperly.
Structural Connectivity Diagram
The following diagram visualizes the electronic flow and connectivity, highlighting the activation of the "Warhead" (Bromomethyl group) by the "Activator" (Sulfone).
Figure 1: Electronic activation pathway. The sulfone group (red) destabilizes the C-Br bond, enhancing electrophilicity.
Synthesis & Purification Protocol
The most reliable synthesis route is the Wohl-Ziegler Bromination of 4-methyldiphenyl sulfone. While carbon tetrachloride (
Reagents & Materials
-
Substrate: 4-Methyldiphenyl sulfone (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
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Note: Recrystallize NBS from water before use to remove HBr, which causes side reactions.
-
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.
-
Solvent: Benzotrifluoride (
) or Chlorobenzene (anhydrous).
Step-by-Step Protocol
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Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Dissolution: Add 4-methyldiphenyl sulfone and anhydrous solvent (0.2 M concentration). Purge with Nitrogen (
) for 10 minutes. -
Addition: Add NBS and AIBN in one portion.
-
Reaction: Heat the mixture to reflux (
).-
Visual Cue: The reaction is complete when the dense NBS solid at the bottom disappears and is replaced by low-density succinimide floating at the top.
-
Monitoring: Check via TLC (Hexane/Ethyl Acetate 4:1). The product will have a lower
than the starting material due to the heavy bromine atom, though polarity is similar.
-
-
Workup:
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Cool to room temperature.
-
Filter off the precipitated succinimide.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from hot Ethanol or a Toluene/Heptane mixture.
-
Yield Target: 75-85%.
-
Synthesis Workflow Diagram
Figure 2: Wohl-Ziegler bromination workflow for synthesizing the target compound.
Applications in Drug Discovery[1][2]
Cysteine Targeting (Covalent Inhibition)
The 4-(phenylsulfonyl)benzyl bromide motif is a "soft" electrophile that reacts preferentially with "soft" nucleophiles like the thiol group of Cysteine residues in proteins.
-
Mechanism:
displacement of bromide. -
Utility: Used to map catalytic sites in proteases (e.g., Papain, Cathepsin) or to create irreversible inhibitors.
PROTAC Linker Chemistry
In Proteolysis Targeting Chimeras (PROTACs), the linker rigidity is crucial for ternary complex formation.
-
Rigidity: Unlike flexible PEG chains, the diphenyl sulfone unit introduces a defined angle and rigid spacing.
-
Derivatization: The bromide is displaced by a diamine or piperazine to attach the E3 ligase ligand (e.g., Thalidomide derivative).
Comparative Reactivity Data
The following table illustrates why this specific benzyl bromide is chosen over others for specific kinetic profiles.
| Substrate | Substituent ( | Relative | Stability |
| Benzyl Bromide | H (0.00) | 1.0 (Reference) | Moderate |
| 4-Methoxybenzyl bromide | OMe (-0.27) | < 1.0 (Deactivated) | High (prone to |
| 4-(Phenylsulfonyl)benzyl bromide | ~5.0 - 10.0 | High (Solid state) | |
| 4-Nitrobenzyl bromide | ~15.0 | High |
Note: The sulfone offers a balance of high reactivity without the potential toxicity/mutagenicity issues sometimes associated with nitro groups in late-stage drug candidates.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Corrosive (Category 1B), Lachrymator.
-
Signal Word: DANGER.
-
Handling:
-
Lachrymator: This compound releases vapors that cause severe eye irritation (tearing). Always handle in a functioning fume hood.
-
Skin: Causes severe skin burns. Double-glove (Nitrile) is recommended.
-
Storage: Store at
under inert gas (Argon). Moisture sensitive (hydrolysis produces HBr).
-
References
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Wohl-Ziegler Reaction Mechanism: Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948, 43(2), 271–317.
-
Sulfone Electronic Effects: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195.
-
Green Solvents for Radical Reactions: Cantillo, D., et al. "Assessing the Greenness of the Wohl-Ziegler Reaction." Journal of Organic Chemistry, 2014.[1][2]
-
Application in Protease Inhibition: Powers, J. C., et al. "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 2002, 102(12), 4639–4750.
